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Compound of Interest

Compound Name: 4,6-Dihydroxy-2-methylpyrimidine

Cat. No.: B105277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4,6-
dihydroxy-2-methylpyrimidine, a key intermediate in the synthesis of various pharmaceutical

compounds and energetic materials. This document compiles and presents nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed

experimental protocols to assist in the characterization and quality control of this compound.

Spectroscopic Data Summary
The spectroscopic data for 4,6-dihydroxy-2-methylpyrimidine is summarized in the following

tables. It is important to note that this compound can exist in different tautomeric forms, which

may influence the observed spectral characteristics. The data presented here corresponds to

the most commonly reported form.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 4,6-Dihydroxy-2-methylpyrimidine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.8 br s 2H
OH/NH

(exchangeable)

~5.1 s 1H C5-H

~2.2 s 3H C2-CH₃

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of 4,6-Dihydroxy-2-methylpyrimidine

Chemical Shift (δ) ppm Assignment

~165 C4/C6

~158 C2

~85 C5

~20 C2-CH₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of 4,6-Dihydroxy-2-methylpyrimidine

Wavenumber (cm⁻¹) Intensity Assignment

3100-2800 Broad O-H and N-H stretching

~1680 Strong C=O stretching (keto tautomer)

~1620 Medium C=N stretching

~1550 Medium C=C stretching

~1450 Medium CH₃ bending
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Sample Preparation: KBr pellet

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of 4,6-Dihydroxy-2-methylpyrimidine

m/z Relative Intensity (%) Assignment

126 100 [M]⁺ (Molecular Ion)

84 ~40 [M - C₂H₂O]⁺

57 ~60 [C₃H₅O]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 10 mg of 4,6-dihydroxy-2-
methylpyrimidine was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz

spectrometer.

¹H NMR Parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 8223.685 Hz

¹³C NMR Parameters:
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Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 24038.461 Hz

Data Processing: The spectra were processed using MestReNova software. Chemical shifts

are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of 4,6-dihydroxy-2-methylpyrimidine was finely

ground with potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed

into a thin, transparent pellet.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer.

Parameters:

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Data Analysis: The spectrum was analyzed to identify the characteristic absorption bands

corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: A solid probe was used to introduce the sample directly into the ion

source.

Instrumentation: Mass spectra were obtained using a Thermo Scientific GC-MS/MS (TSQ

9000) system with electron ionization (EI).
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Parameters:

Ionization Energy: 70 eV

Source Temperature: 230 °C

Mass Range: m/z 40-400

Data Analysis: The mass spectrum was analyzed to determine the molecular ion peak and

the fragmentation pattern of the compound.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 4,6-dihydroxy-2-methylpyrimidine.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

To cite this document: BenchChem. [Spectroscopic Profile of 4,6-Dihydroxy-2-
methylpyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105277#spectroscopic-data-nmr-ir-ms-of-4-6-
dihydroxy-2-methylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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